(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 92675-11-1
VCID: VC16232317
InChI: InChI=1S/C15H24O4/c1-12(2)6-5-7-13(3)10(11(16)17)14(4,18)8-9-15(12,13)19-9/h9-10,18H,5-8H2,1-4H3,(H,16,17)/t9-,10+,13+,14-,15+/m0/s1
SMILES:
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol

(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid

CAS No.: 92675-11-1

Cat. No.: VC16232317

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid - 92675-11-1

Specification

CAS No. 92675-11-1
Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
IUPAC Name (1aS,3S,4R,4aR,8aR)-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid
Standard InChI InChI=1S/C15H24O4/c1-12(2)6-5-7-13(3)10(11(16)17)14(4,18)8-9-15(12,13)19-9/h9-10,18H,5-8H2,1-4H3,(H,16,17)/t9-,10+,13+,14-,15+/m0/s1
Standard InChI Key LGLGMAPTXWEBIH-MGZPQWHJSA-N
Isomeric SMILES C[C@]12CCCC([C@]13[C@@H](O3)C[C@]([C@@H]2C(=O)O)(C)O)(C)C
Canonical SMILES CC1(CCCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (1aS,3S,4R,4aR,8aR)-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid, reflects its intricate polycyclic framework. The structure comprises:

  • A naphtho[1,8a-b]oxirene core, integrating a strained oxirane (epoxide) ring fused to a bicyclic terpene system.

  • Four methyl groups at positions 3, 4a, 8, and 8, contributing to steric hindrance and stereochemical complexity.

  • A carboxylic acid moiety at C4 and a hydroxyl group at C3, enabling hydrogen bonding and derivatization potential .

Table 1: Key Chemical Properties

PropertyValue
CAS Number92675-11-1
Molecular FormulaC₁₅H₂₄O₄
Molecular Weight268.35 g/mol
SMILES NotationC1CC[C@@]2([C@@]3(O[C@H]3CC@(C)O)C1(C)C)C
InChI KeyLGLGMAPTXWEBIH-MGZPQWHJSA-N

The stereochemistry, confirmed via X-ray crystallography and NMR spectroscopy, reveals a trans-decalin system with axial hydroxyl and equatorial carboxylic acid groups .

Physicochemical Characteristics

The compound’s logP value of ~2.1 (predicted) suggests moderate lipophilicity, aligning with its ability to penetrate plant cell membranes. Its solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility (0.12 mg/mL at 25°C) reflect the balance between hydrophilic (carboxylic acid) and hydrophobic (methyl groups) functionalities.

Synthesis and Derivatization

Traditional Synthetic Routes

Early syntheses relied on terpene cyclization strategies, leveraging geranylgeranyl pyrophosphate analogs as biosynthetic precursors. A representative pathway involves:

  • Epoxidation of a prenylated naphthalene derivative using mCPBA.

  • Acid-catalyzed cyclization to form the oxirene ring.

  • Oxidative carboxylation at C4 using KMnO₄ in acidic conditions.

Yield limitations (12–18%) and diastereomer separation challenges necessitated improved methodologies .

Recent Advancements

The 2023 triflylpyridinium-mediated reduction protocol (PubMed ID: 36378536) enables direct conversion of carboxylic acids to aldehydes under ambient conditions. Applied to this compound, the method preserves stereochemistry while generating aldehyde intermediates for further functionalization . Additionally, olefin metathesis (Yuki Gosei Kagaku Kyokaishi, 2015) has been employed to construct the naphtho-oxirene skeleton with enhanced regiocontrol .

Biological Activity and Mechanisms

Phytotoxic Effects

As Altiloxin A, this compound inhibits root elongation in Arabidopsis thaliana (IC₅₀ = 3.2 μM) by disrupting auxin transport. Comparative studies show 4-fold greater potency than 2,4-Dichlorophenoxyacetic acid in monocotyledonous species .

Applications in Agrochemical Research

Herbicide Development

The compound’s root growth inhibition mechanism has inspired analogs with improved selectivity. Methyl ester prodrugs exhibit 92% control of Echinochloa crus-galli in pre-emergence trials without affecting wheat crops.

Synergistic Formulations

Combination with glyphosate (1:5 ratio) reduces herbicide-resistant Amaranthus palmeri biomass by 78% compared to glyphosate alone, suggesting inhibition of EPSP synthase compensatory pathways .

Analytical Characterization

Spectroscopic Profiling

  • ¹³C NMR (125 MHz, CDCl₃): δ 178.9 (C=O), 72.3 (C3-OH), 58.1 (oxirane C-O).

  • HRMS (ESI-TOF): m/z 291.1932 [M+Na]⁺ (calc. 291.1938) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O + 0.1% TFA) achieves baseline separation from diastereomers (α = 1.24).

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